molecular formula C12H18N2O4 B1377065 5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1423028-01-6

5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1377065
CAS No.: 1423028-01-6
M. Wt: 254.28 g/mol
InChI Key: AAXWPWINDWOHQI-UHFFFAOYSA-N
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Description

5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique pyrazole ring structureIts molecular formula is C12H18N2O4, and it has a molecular weight of 254.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Oxan-2-yloxy Group: The oxan-2-yloxy group is introduced via an etherification reaction. This step involves the reaction of the pyrazole derivative with 2-bromooxane in the presence of a base such as potassium carbonate.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxan-2-yloxy group, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-4-methanol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that pyrazole derivatives can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Pyrazole derivatives are known to interact with various biological targets, making them candidates for drug development in treating diseases such as cancer, infections, and inflammatory conditions .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-4-carboxylic acid: Lacks the oxan-2-yloxy and methyl groups, making it less versatile in chemical reactions.

    5-methyl-1H-pyrazole-4-carboxylic acid:

    1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, which can influence its biological activity and chemical properties.

Uniqueness

5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the oxan-2-yloxy and methyl groups. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-1-[2-(oxan-2-yloxy)ethyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-9-10(12(15)16)8-13-14(9)5-7-18-11-4-2-3-6-17-11/h8,11H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXWPWINDWOHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCOC2CCCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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